p-Bromophenyl propionate
Description
Contextualization within Aryl Ester Chemistry and Organobromine Compounds
As an aryl ester, (4-bromophenyl) propanoate belongs to a class of organic compounds formed from an aromatic alcohol (phenol, in this case, 4-bromophenol) and a carboxylic acid (propionic acid). ontosight.ailibretexts.org Aryl esters are significant in organic synthesis and are found in various natural and synthetic products. libretexts.org The presence of the bromine atom also classifies it as an organobromine compound. wikipedia.org Organobromides are organic compounds containing a carbon-bromine bond. While some are found in nature, many are synthesized for specific industrial applications. wikipedia.org The carbon-bromine bond in these compounds is electrophilic, making them useful as alkylating agents in chemical reactions. wikipedia.org
Evolution of Academic Interest in Bromophenyl Derivatives
Academic interest in bromophenyl derivatives has evolved significantly over time, driven by their diverse biological activities and applications. Research has shown that brominated phenyl derivatives can exhibit anti-inflammatory properties. Furthermore, various bromophenol derivatives have demonstrated potential as antibacterial agents, even against drug-resistant strains like MRSA. acs.org
Studies on different bromophenyl derivatives have highlighted their potential in several areas:
Anti-Alzheimer's Agents: Certain 4'4-bromophenyl-4'piperidinol derivatives have been synthesized and evaluated as multifactorial agents for treating Alzheimer's disease, showing promising results against acetylcholinesterase and as antioxidants. researchgate.netmdpi.com
Anticancer and Antimicrobial Agents: Novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and tested for their in vitro antimicrobial and anticancer activities. nih.gov Chalcone derivatives containing bromine have also been investigated for their potential as anticancer agents. grafiati.com
Organic Synthesis: Bromophenyl compounds are valuable intermediates in organic synthesis, used to create more complex molecules for pharmaceuticals and agrochemicals. cymitquimica.com For instance, they are used in palladium-catalyzed cross-coupling reactions like the Negishi coupling and Fukuyama coupling. wikipedia.orgnih.gov
Current Research Landscape and Future Perspectives for (4-Bromophenyl) Propanoate
Current research on (4-bromophenyl) propanoate itself is not as extensive as for some of its derivatives. However, the existing knowledge about related compounds suggests potential areas for future investigation. Its structural similarity to compounds with known biological activities, such as antioxidant and anti-inflammatory properties, indicates that (4-bromophenyl) propanoate could have applications in pharmaceuticals, cosmetics, and food preservation. ontosight.ai
The compound is primarily used as a building block in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com It also serves as an intermediate in the production of fragrances and flavors. lookchem.com Future research is likely to focus on fully exploring the biological effects and potential uses of (4-bromophenyl) propanoate, moving beyond its current role as a chemical intermediate. The unique properties conferred by the bromine atom make it a candidate for the development of new materials, such as polymers and coatings. chemimpex.com
Interactive Data Table: Properties of p-Bromophenyl propionate (B1217596)
| Property | Value | Reference |
| IUPAC Name | (4-bromophenyl) propanoate | nih.gov |
| CAS Number | 23600-77-3 | nih.govlookchem.com |
| Molecular Formula | C9H9BrO2 | nih.govlookchem.com |
| Molecular Weight | 229.07 g/mol | nih.gov |
| Melting Point | 11.6 °C | lookchem.com |
| Boiling Point | 267.6 °C at 760mmHg | lookchem.com |
| Density | 1.433 g/cm³ | lookchem.com |
| Flash Point | 115.6 °C | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYGYIPZTYGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178255 | |
| Record name | p-Bromophenyl propionate | |
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Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
23600-77-3 | |
| Record name | Phenol, 4-bromo-, 1-propanoate | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Bromophenyl propanoate | |
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| Record name | NSC52968 | |
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| Record name | p-Bromophenyl propionate | |
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| Record name | p-bromophenyl propionate | |
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| Record name | 4-Bromophenyl propanoate | |
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Advanced Synthetic Methodologies for 4 Bromophenyl Propanoate and Analogues
Esterification Protocols for Direct Synthesis
The most direct route to (4-Bromophenyl) propanoate is the esterification of 4-bromophenol (B116583) with propionic acid or its more reactive derivatives, such as propionic anhydride (B1165640) or propionyl chloride. Modern synthetic protocols emphasize the use of catalysts to enhance reaction rates and yields under mild conditions.
Catalytic Esterification Techniques and Optimization
Catalytic esterification is a cornerstone of modern organic synthesis, allowing for efficient formation of esters from carboxylic acids and alcohols. The reaction between 4-bromophenol and propionic acid is typically sluggish and requires a catalyst to proceed at a reasonable rate.
Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄). Research into the esterification of propanoic acid has shown that key parameters such as catalyst concentration, temperature, and the molar ratio of reactants significantly influence the reaction's kinetics and equilibrium. For instance, increasing the catalyst concentration and temperature generally leads to higher reaction rates and yields. An excess of one reactant, typically the alcohol or in this case, the propionic acid, can be used to shift the equilibrium towards the product.
Heterogeneous solid acid catalysts are increasingly favored due to their ease of separation from the reaction mixture, potential for recyclability, and reduced corrosiveness. rsc.org Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons. acs.orgcsic.es These catalysts provide acidic sites on a solid support, facilitating the esterification while simplifying product purification.
Optimization of these catalytic systems involves a systematic study of reaction parameters to maximize the yield of (4-Bromophenyl) propanoate.
Table 1: Comparison of Catalytic Systems for Propanoate Esterification
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Heat (60-120°C), Excess propionic acid | High reaction rates, Low cost | Difficult to separate, Corrosive, Generates acidic waste |
| Heterogeneous Acid | Amberlyst-15 | Heat (80-140°C), Batch or flow reactor | Easily separable, Reusable, Low corrosion | Potentially lower activity than homogeneous catalysts, Can be costly |
| Heterogeneous Acid | Sulfonated Carbon | Heat (100-150°C) | Sustainable (biomass-derived), Reusable acs.org | Activity may decrease over cycles, Preparation can be complex |
| Lewis Acid | Zinc (II) Oxide | Heat (170°C) | Recyclable as zinc carboxylate precipitate nih.gov | High temperatures required |
Green Chemistry Principles in Propanoate Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of (4-Bromophenyl) propanoate, these principles can be applied in several ways.
The use of heterogeneous, reusable solid acid catalysts is a key green strategy. researchgate.net These catalysts minimize waste by simplifying purification and allowing for multiple reaction cycles, as demonstrated with magnetic-responsive solid acids that can be recovered using a magnet. rsc.org This avoids the neutralization and disposal issues associated with homogeneous acid catalysts like H₂SO₄. nih.gov
Solvent selection is another critical aspect. Ideal green solvents are non-toxic, derived from renewable resources, and readily biodegradable. Alternatively, performing reactions under solvent-free conditions, where one of the reactants acts as the solvent, is highly desirable as it reduces waste and simplifies downstream processing.
Synthetic Routes via Functional Group Interconversions on Bromophenyl Precursors
Bromination Strategies on Pre-formed Propanoate Moieties
This approach begins with a non-brominated ester, such as phenyl propanoate, and introduces the bromine atom onto the aromatic ring through electrophilic aromatic substitution. The key challenge in this strategy is achieving regioselectivity, specifically directing the bromine atom to the para position (position 4) of the phenyl ring.
The ester group's oxygen atom is an activating, ortho, para-directing group. Therefore, electrophilic bromination of phenyl propanoate is expected to yield a mixture of ortho- and para-brominated products. To enhance para-selectivity, various specialized brominating agents and conditions have been developed. Steric hindrance around the ortho positions can naturally favor substitution at the less hindered para position.
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination, particularly for activated rings. commonorganicchemistry.comorganic-chemistry.org Its selectivity can be tuned by the choice of solvent and catalyst. organic-chemistry.org Using NBS in conjunction with catalysts like acidic montmorillonite (B579905) K-10 clay or within a tetrabutylammonium (B224687) bromide medium has been shown to achieve predominant para-selective monobromination of activated aromatic compounds. organic-chemistry.orgorganic-chemistry.org Zeolites have also been employed to induce high para-selectivity in the bromination of various aromatic substrates. mdpi.com
Table 2: Reagents for Regioselective Bromination of Activated Aromatic Rings
| Reagent/System | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| Br₂ in Acetic Acid | Room Temperature | Mixture of ortho and para isomers | General Chemistry |
| NBS / Tetrabutylammonium Bromide | CH₂Cl₂ | Predominantly para | organic-chemistry.org |
| NBS / Montmorillonite K-10 Clay | CCl₄, Microwave or Reflux | High para-selectivity | organic-chemistry.org |
| NBS / Silica Gel-LiClO₄ | Solid phase, Room Temp | High para-selectivity for phenols | researchgate.net |
| Tetraalkylammonium Tribromides | Dichloromethane | High para-selectivity for phenols | mdpi.com |
Transformation of Halogenated Phenyl Substrates into Propanoate Esters
This strategy utilizes readily available halogenated phenyl compounds as precursors. The most straightforward example is the direct esterification of 4-bromophenol, as detailed in Section 2.1.
More advanced methods involve transition-metal catalysis, particularly with palladium, to form the ester. One such pathway is the palladium-catalyzed carbonylation of aryl halides. researchgate.net In this type of reaction, an aryl halide (like 1,4-dibromobenzene) can react with carbon monoxide and an alcohol in the presence of a palladium catalyst to form an aryl ester. While more complex, this method is powerful for creating ester functionalities on aromatic rings.
Another sophisticated approach involves the palladium-catalyzed cross-coupling of an aryl halide with a suitable propionate-equivalent nucleophile. Although less common for simple esters, related reactions, such as the arylation of malonates and cyanoesters with aryl bromides, demonstrate the feasibility of forming carbon-carbon bonds adjacent to an ester group using palladium catalysis. nih.gov These methods offer powerful alternatives for constructing more complex analogues where direct esterification is not viable. rsc.org For instance, a two-step, one-pot procedure involving a palladium-catalyzed Heck coupling of an aryl bromide with ethylene (B1197577), followed by hydroxycarbonylation, has been developed to synthesize 2-aryl propionic acids, which are structurally related to the propanoate target. mdpi.comresearchgate.net
Exploration of Stereoselective Synthetic Approaches for Related Propionates
While (4-Bromophenyl) propanoate itself is achiral, the synthesis of chiral propionate (B1217596) analogues, particularly 2-arylpropionic acids (profens), is of significant interest in the pharmaceutical industry. nih.gov These syntheses require methods that can control the three-dimensional arrangement of atoms at a stereocenter.
One major strategy is the use of a chiral auxiliary . wikipedia.org This involves temporarily attaching a chiral molecule to the propionate substrate to direct a subsequent reaction, such as alkylation, in a diastereoselective manner. sigmaaldrich.com Evans' oxazolidinone auxiliaries and pseudoephedrine are well-known examples. tandfonline.comnih.gov The propionyl group is first attached to the chiral auxiliary, forming an amide. Deprotonation followed by reaction with an electrophile (e.g., an arylating agent) proceeds with high stereocontrol due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched propionic acid or ester. iupac.org
A second powerful strategy is catalytic asymmetric synthesis . This approach uses a small amount of a chiral catalyst to generate large quantities of a chiral product. Rhodium-catalyzed asymmetric hydrogenation is a prominent example used in the synthesis of chiral drugs. nih.govrsc.org For instance, the asymmetric hydrogenation of an appropriate unsaturated precursor using a rhodium complex with a chiral phosphine (B1218219) ligand, such as those from the ZhaoPhos family, can produce chiral butyrolactones with high enantiomeric excess (ee). semanticscholar.orgrsc.org Similarly, rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated esters can effectively create chiral centers. researchgate.net
Table 3: Methodologies for Stereoselective Synthesis of Chiral Propionate Analogues
| Method | Principle | Example System | Typical Outcome |
|---|---|---|---|
| Chiral Auxiliary | Substrate-controlled diastereoselective alkylation or acylation. wikipedia.org | Evans' Oxazolidinones, Pseudoephedrine amides. tandfonline.comnih.gov | High diastereomeric excess (>95% de), auxiliary is recoverable. |
| Catalytic Asymmetric Hydrogenation | Chiral metal complex catalyzes enantioselective addition of H₂ to a C=C bond. | Rhodium / Chiral Phosphine Ligand (e.g., ZhaoPhos). semanticscholar.orgrsc.org | High enantiomeric excess (>99% ee), high turnover number. |
| Catalytic Asymmetric 1,4-Addition | Chiral metal complex mediates the enantioselective addition of a nucleophile to an α,β-unsaturated ester. | Rhodium / Chiral Diene Ligand + Arylboronic Acid. researchgate.net | High enantiomeric excess (e.g., 97% ee). |
| Biocatalysis | Enzymes (e.g., esterases) perform kinetic resolution of racemic esters. nih.gov | Esterase-mediated hydrolysis of racemic ethyl 2-arylpropionates. | High enantiomeric excess for the remaining ester or the acid product. |
Chiral Catalysis in Asymmetric Ester Formation
The introduction of chirality into ester molecules is a critical challenge in pharmaceutical and materials science. Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity in the synthesis of chiral esters. While direct asymmetric synthesis of (4-Bromophenyl) Propanoate is not extensively documented, several chiral catalytic systems have been developed for the asymmetric esterification of phenols and related substrates, demonstrating the potential for producing chiral analogues.
Chiral N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the desymmetrization of prochiral diformylcalix nih.govarenes through esterification with various phenols. These reactions proceed in good to high yields and with high levels of enantiopurity. chemrxiv.org This methodology highlights the potential of NHC catalysts to differentiate between prochiral centers, a principle that could be applied to create chiral bromophenyl esters from suitably designed precursors.
Chiral phosphoric acids (CPAs), a cornerstone of Brønsted acid catalysis, are also effective in promoting enantioselective reactions. nih.govrsc.org They have been successfully employed in the first asymmetric intermolecular bromoesterification reactions. researchgate.net By activating substrates through hydrogen bonding, these catalysts can create a chiral environment that directs the stereochemical outcome of the ester formation. The development of CPAs with varying acidities, from common phosphoric acids to stronger phosphoramides, allows for the fine-tuning of catalytic activity to suit specific substrates, including phenol (B47542) derivatives. nih.govrsc.org
The table below summarizes representative results for chiral catalyst systems in asymmetric esterification reactions analogous to the formation of chiral bromophenyl propanoates.
| Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chiral N-Heterocyclic Carbene | Prochiral diformylcalix nih.govarene | High | Good-High | chemrxiv.org |
| Chiral Phosphoric Acid | Alkenes (Bromoesterification) | Up to 70% | Moderate | researchgate.net |
| Dinuclear Zinc Complex | Alkenes (Iodoesterification) | High | Good | researchgate.net |
Table 1: Performance of Chiral Catalysts in Asymmetric Esterification and Related Reactions.
Novel Coupling Reactions in the Construction of Bromophenyl Propanoate Scaffolds
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl compounds, providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are highly relevant for constructing the core structure of (4-Bromophenyl) Propanoate.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction, a cornerstone of palladium catalysis, involves the cross-coupling of an organoboron compound with an organic halide or triflate. libretexts.org This reaction is exceptionally versatile for creating C-C bonds. For the synthesis of bromophenyl propanoate scaffolds, one could envision the coupling of a boronic acid with a 5-(4-bromophenyl)-4,6-dichloropyrimidine, followed by further functionalization. mdpi.com Studies on the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid have been conducted using various palladium catalysts, demonstrating the feasibility of reactions involving bromophenyl substrates. researchgate.netresearchgate.net
Palladium-catalyzed carbonylation reactions offer a direct route to aryl esters from aryl halides. researchgate.netnih.govuni-rostock.de The alkoxycarbonylation of aryl bromides, such as 4-bromoacetophenone, can be achieved under atmospheric pressure of carbon monoxide using a palladium catalyst with a suitable ligand like Xantphos. nih.govresearchgate.net This method provides a direct way to introduce the ester functionality onto a brominated aromatic ring.
Furthermore, the Heck reaction, which couples an unsaturated halide with an alkene, can be used in a one-pot, two-step sequence to synthesize 2-aryl propionic acids from aryl bromides. nih.govliverpool.ac.ukresearchgate.netmdpi.comwikipedia.org The aryl bromide first undergoes a Heck reaction with ethylene to form a styrene (B11656) derivative, which is then subjected to hydroxycarbonylation to yield the propionic acid, a direct precursor to the corresponding propanoate ester. nih.govliverpool.ac.ukresearchgate.net
The following table presents data from palladium-catalyzed reactions relevant to the synthesis of aryl propanoate structures.
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Good | mdpi.com |
| Alkoxycarbonylation | 4-Bromoacetophenone | n-Butanol / CO | Pd(PPh₃)₄ or PdCl₂(PhCN)₂/PPh₃ | ~70 | researchgate.net |
| Heck/Hydroxycarbonylation | 4-Bromoanisole | Ethylene / CO | Pd(OAc)₂ / NISPCDPP | 89 | nih.govresearchgate.net |
Table 2: Examples of Palladium-Catalyzed Reactions for Aryl Ester and Precursor Synthesis.
Nickel-Catalyzed Reductive Alkylation Strategies
Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for many cross-coupling reactions. mdpi.com Nickel-catalyzed methods have been developed for the alkylation of esters through the cleavage of C–O bonds, allowing for the direct replacement of the ester moiety with functionalized alkyl chains. scispace.com This strategy could be applied to modify existing aryl propanoates.
More relevant to the construction of the bromophenyl propanoate scaffold is the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids, which produces chiral α-substituted propionic acids with high enantiomeric excess. researchgate.netspringernature.com These propionic acids are direct precursors for the target esters. This method is particularly valuable for preparing enantiomerically enriched non-steroidal anti-inflammatory drugs like (S)-Ibuprofen and (S)-Naproxen. researchgate.netspringernature.com
The table below shows results from a nickel-catalyzed asymmetric hydrogenation.
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Substrate/Catalyst Ratio | Reference |
| 2-Phenylacrylic acid | Ni(OAc)₂·4H₂O / (R,R)-BenzP | 96% | 500 | researchgate.netspringernature.com |
| Various α-substituted acrylic acids | Ni(OAc)₂·4H₂O / (R,R)-BenzP | Up to 99.4% | Up to 10,000 | researchgate.net |
Table 3: Nickel-Catalyzed Asymmetric Hydrogenation of α-Aryl Acrylic Acids.
C-H Activation and Functionalization Approaches
Direct C-H activation is a rapidly evolving field in organic synthesis that aims to form C-C or C-X bonds by directly functionalizing carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials. uq.edu.au This approach offers a more atom- and step-economical route to complex molecules.
The regioselective C-H functionalization of free phenols is a significant challenge due to the multiple reactive sites (ortho, para, and the hydroxyl group itself). nih.govrsc.org However, methods have been developed for the site-selective C-H alkylation and arylation of phenols using various transition metal catalysts, including palladium, gold, and cobalt. nih.govrsc.orgresearchgate.netnih.gov For instance, gold(I) has been shown to catalyze the para-C-H bond functionalization of phenols with haloalkynes. nih.gov These strategies could potentially be adapted to introduce a propionate or a precursor group directly onto a 4-bromophenol core.
Similarly, the direct arylation of benzene (B151609) with aryl bromides using cobalt, nickel, or copper catalysts under high-temperature and high-pressure conditions has been demonstrated. uq.edu.au While this applies to C-H/C-Br coupling, the principles of activating C-H bonds in arenes could be extended to develop a C-H propionylation reaction on a bromobenzene (B47551) substrate, representing a novel and highly efficient pathway to (4-Bromophenyl) Propanoate.
Detailed Mechanistic and Reactivity Studies of 4 Bromophenyl Propanoate
Investigations into Ester Hydrolysis and Transesterification Pathways
The hydrolysis of esters, a fundamental reaction in organic chemistry, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by acids or bases, with each pathway exhibiting distinct mechanistic features.
The acid-catalyzed hydrolysis of esters like (4-bromophenyl) propanoate is a reversible process where the ester reacts with water to form a carboxylic acid and an alcohol. chemistrysteps.comchemguide.co.uk The reaction is typically performed by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid. chemguide.co.uk The presence of a large excess of water is necessary to shift the equilibrium towards the products, maximizing the yield of the hydrolysis reaction. chemistrysteps.com
The mechanism for acid-catalyzed hydrolysis generally follows the AAC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com The key steps are:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.comyoutube.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group.
Elimination: The protonated alcohol group is eliminated as a neutral alcohol molecule, and the carbonyl group is reformed.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the carboxylic acid.
Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Phenyl Esters Note: This table presents generalized data for illustrative purposes, as specific kinetic parameters for (4-bromophenyl) propanoate are not readily available in the cited literature. The values are representative of similar aromatic esters under acidic conditions.
| Phenyl Ester Derivative | Catalyst | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
| Phenyl Acetate | HCl | 25 | 1.5 x 10⁻⁵ | 65 |
| p-Nitrophenyl Acetate | H₂SO₄ | 30 | 3.2 x 10⁻⁴ | 60 |
| p-Chlorophenyl Acetate | HCl | 25 | 4.5 x 10⁻⁵ | 63 |
Base-catalyzed hydrolysis, commonly known as saponification, is the preferred method for hydrolyzing esters due to its irreversible nature. chemguide.co.ukucoz.com The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk
The mechanism is classified as a BAC2 type (base-catalyzed, acyl-oxygen cleavage, bimolecular) and proceeds as follows:
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the phenoxide group (in this case, the 4-bromophenoxide ion) as the leaving group.
Acid-Base Reaction: The newly formed propanoic acid is immediately deprotonated by the 4-bromophenoxide ion or another hydroxide ion present in the basic solution. This final, fast acid-base step forms a carboxylate salt (sodium propanoate) and 4-bromophenol (B116583). chemistrysteps.comyoutube.com
This final deprotonation step is thermodynamically very favorable and renders the entire process irreversible, driving the reaction to completion. chemistrysteps.comucoz.com The products, a carboxylate salt and an alcohol (or phenol), are easily separated. chemguide.co.uk
Biotransformations offer an environmentally friendly alternative to traditional chemical synthesis, often proceeding under mild conditions with high selectivity. nih.gov Enzymes, particularly esterases and lipases, are widely used for the hydrolysis of ester bonds. researchgate.net
For propanoate esters, lipases such as Candida antarctica lipase (B570770) B (CALB) have shown high efficiency in catalyzing both esterification and hydrolysis reactions. nih.govmdpi.com The enzymatic hydrolysis of an ester like (4-bromophenyl) propanoate would involve the enzyme's active site, typically containing a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate), interacting with the ester substrate.
The general mechanism for lipase-catalyzed hydrolysis is:
Acylation: The serine residue in the enzyme's active site attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion (4-bromophenol) and forming an acyl-enzyme intermediate.
Deacylation: A water molecule enters the active site and attacks the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (propanoic acid) and regenerate the free enzyme.
These enzymatic processes are highly enantioselective, making them valuable for the synthesis of chiral alcohols and acids. mdpi.com Studies on various aromatic esters have demonstrated that whole-cell biotransformations using microorganisms can effectively hydrolyze these substrates to produce valuable chiral compounds. nih.govmdpi.com
Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring
The aromatic ring of (4-bromophenyl) propanoate is subject to electrophilic aromatic substitution (SEAr) reactions. The outcome of these reactions—both the rate and the position of substitution—is dictated by the directing effects of the two existing substituents: the bromine atom and the propionate (B1217596) ester group. wikipedia.org
Bromo Group (-Br): This is an ortho-, para-directing but deactivating group. The deactivation occurs due to its inductive electron-withdrawing effect, while the directing effect is a result of the resonance donation of its lone pair electrons, which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions. wikipedia.org
Ester Group (-OOCCH₂CH₃): This group is deactivating and a meta-director. It deactivates the ring through its electron-withdrawing resonance and inductive effects, pulling electron density away from the aromatic system. wikipedia.org
Since the para position is already occupied by the bromine atom, the directing effects of the two groups will determine substitution at the remaining ortho and meta positions.
Further halogenation of (4-bromophenyl) propanoate, for example with Br₂/FeBr₃ or Cl₂/AlCl₃, would introduce a second halogen atom onto the ring. lumenlearning.com The regioselectivity is determined by the combined influence of the existing substituents.
The bromo group directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The ester group directs to the positions meta to it (positions 3 and 5). The positions ortho to the bromine (2 and 6) are the same as the positions meta to the ester group. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho to the bromine atom. The major product of a subsequent halogenation would be 2,4-dihalo- or 2,6-dihalo- substituted phenyl propanoate.
Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org As with halogenation, the directing effects of the bromo and ester groups will control the position of the incoming nitro group. The substitution is expected to occur primarily at the position ortho to the bromine atom (and meta to the ester group).
Sulfonation: Sulfonation involves the reaction of the aromatic ring with sulfur trioxide (SO₃), usually in the presence of fuming sulfuric acid (H₂SO₄). libretexts.orglibretexts.org This reaction is reversible. libretexts.org The electrophile is SO₃ (or protonated SO₃). Similar to nitration, the sulfonic acid group (-SO₃H) will be directed to the position ortho to the bromine atom. The reversibility of sulfonation can sometimes be used strategically in synthesis to temporarily block a position on the ring. libretexts.org
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on (4-Bromophenyl) Propanoate
| Reaction | Reagents | Electrophile (E⁺) | Directing Influence | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ | "Br⁺" | -Br (ortho), -Ester (meta) | 2,4-Dibromophenyl propanoate |
| Chlorination | Cl₂ / AlCl₃ | "Cl⁺" | -Br (ortho), -Ester (meta) | 2-Chloro-4-bromophenyl propanoate |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | -Br (ortho), -Ester (meta) | 4-Bromo-2-nitrophenyl propanoate |
| Sulfonation | SO₃ / H₂SO₄ | SO₃ | -Br (ortho), -Ester (meta) | 5-Bromo-2-(propanoyloxy)benzenesulfonic acid |
Nucleophilic Reactivity at the Propionate Carbonyl Group
The propionate carbonyl group in (4-bromophenyl) propanoate is an electrophilic center susceptible to attack by various nucleophiles. This reactivity is central to the functionalization of the ester moiety, allowing for its conversion into other important organic functionalities.
Aminolysis and Amidation Reactions
The reaction of esters with amines, known as aminolysis, is a fundamental method for the formation of amide bonds. mdpi.com This transformation is of significant importance in medicinal chemistry, as the amide bond is a core component of many pharmaceutical compounds. mdpi.commdpi.com Direct aminolysis of an ester like (4-bromophenyl) propanoate typically requires elevated temperatures or catalytic activation due to the relatively low reactivity of the ester compared to other acylating agents.
Catalytic methods have been developed to facilitate these reactions under milder conditions. Boron reagents, for instance, have been employed to activate amides for transamidation processes, and similar principles can be applied to ester aminolysis. mdpi.com Borate esters can activate the carbonyl group, making it more susceptible to nucleophilic attack by an amine. mdpi.com Mechanistic studies on boron-mediated amidation suggest the formation of acyloxyboron intermediates, although single-boron acyloxy compounds are generally not considered competent acylating agents on their own. ic.ac.uk
Enzymatic catalysis offers another mild and selective approach to aminolysis. Lipases, such as that from Candida cylindracea, have been shown to catalyze the aminolysis of various esters, including chloropropionate esters, with a wide range of amines. plu.mx The enantioselectivity of such enzymatic reactions is highly dependent on the specific substrate, nucleophile, and reaction conditions. plu.mx
While direct aminolysis is common, the conversion of the ester to a more reactive carboxylic acid derivative is also a standard strategy. The resulting amide synthesis is often referred to as an amidation reaction. This two-step process can sometimes provide better yields and purer products.
Reduction Chemistry of the Ester Functionality
The ester functionality of (4-bromophenyl) propanoate can be reduced to yield either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Complete reduction of the ester to a primary alcohol, 3-(4-bromophenyl)propan-1-ol, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the phenoxide leaving group and a subsequent reduction of the intermediate aldehyde.
For the partial reduction of the ester to an aldehyde, more sterically hindered and less reactive hydride reagents are required. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.
Metal-Mediated and Organometallic Transformations of the Aryl Bromide
The carbon-bromine bond on the phenyl ring of (4-bromophenyl) propanoate is a key site for a variety of powerful metal-catalyzed transformations. These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. researchgate.netnih.gov The aryl bromide moiety of (4-bromophenyl) propanoate makes it an excellent substrate for numerous palladium-catalyzed coupling reactions. researchgate.net These reactions typically involve the oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. umontreal.ca
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron reagent, is one of the most widely used cross-coupling methods. researchgate.net The reaction is valued for its mild conditions and the commercial availability and stability of many boronic acids. wiley-vch.de The reactivity of the palladium catalyst is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands, which promote both the oxidative addition and reductive elimination steps. icmpp.ro
Another important transformation is the Stille cross-coupling, which utilizes organostannane reagents. Palladium catalysts are also commonly employed in these reactions. icmpp.ro
A specific example involves the coupling of ethyl 3-(4-bromophenyl)propanoate with a diaryl disulfide in the presence of a palladium catalyst and zinc to form a diaryl sulfide, which can be further oxidized. researchgate.net This demonstrates the compatibility of the ester functional group with typical cross-coupling conditions.
| Reaction Name | Catalyst System | Coupling Partner | General Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) complex with phosphine ligands (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Aryl-alkene | researchgate.net |
| Stille | Pd(0) complex (e.g., Pd(PPh₃)₄) | Organostannane (R-SnR'₃) | Aryl-R | icmpp.ro |
| Sulfide Formation | PdCl₂(dppf) / Zinc | Diaryl disulfide | Unsymmetrical aryl sulfide | researchgate.net |
Boron-Mediated Reactions and Borylation Strategies
The conversion of the aryl bromide in (4-bromophenyl) propanoate into an aryl boronate ester is a highly valuable transformation. This borylation reaction provides a stable, versatile intermediate that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net
Palladium-catalyzed borylation is a common method to achieve this conversion. The reaction involves coupling the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(catecholato)diboron, in the presence of a palladium catalyst and a base. researchgate.net For instance, ethyl 3-(4-bromophenyl)propanoate has been successfully converted into the corresponding boronate ester by cross-coupling with diboron derivatives. researchgate.netresearchgate.net The choice of diboron reagent and reaction conditions can be crucial; for example, using pinacolborane in an ionic liquid led to debromination byproducts, whereas using bis(pinacolato)diboron gave the desired product in good yield. researchgate.net
This strategy allows for a one-pot, two-step borylation/Suzuki cross-coupling reaction sequence, providing a highly efficient route to complex molecules. researchgate.net
| Boron Reagent | Catalyst System | Product | Key Observation | Reference |
|---|---|---|---|---|
| Bis(pinacolato)diboron | Pd catalyst in ionic liquid | Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate | Good yield of the desired boronate ester. | researchgate.net |
| Pinacolborane | Pd catalyst in ionic liquid | Debromination products | Low yield of the desired boronate ester. | researchgate.net |
Radical Mechanisms in Metal-Catalyzed Processes
While many cross-coupling reactions proceed through two-electron pathways (oxidative addition, reductive elimination), single-electron transfer (SET) processes, which involve radical intermediates, can also play a significant role. princeton.edu In metal-catalyzed reactions of aryl halides, a radical mechanism can be initiated by the transfer of a single electron from a low-valent metal complex to the aryl halide.
This electron transfer results in the formation of a radical anion, which can then fragment to produce an aryl radical and a halide anion. princeton.edu The generated aryl radical can then participate in subsequent reaction steps to form the final product. Such radical processes are often invoked in atom transfer radical addition (ATRA) reactions.
Recent studies in on-surface synthesis have shown that aryl radicals generated from the homolysis of carbon-halogen bonds on metal surfaces can be highly reactive. For example, phenyl radicals generated from aryl bromides on a silver surface can efficiently activate C-H bonds of other molecules in a process known as inter-molecular radical transfer. nih.gov While these conditions are distinct from solution-phase catalysis, they highlight the inherent reactivity of aryl radicals derived from aryl bromides, which is a fundamental aspect of certain metal-catalyzed processes.
Photochemical and Photoinduced Reaction Pathways of (4-Bromophenyl) Propanoate
The study of the photochemical behavior of (4-bromophenyl) propanoate, also known as p-bromophenyl propionate, provides insights into the electronic transitions and bond-cleavage reactions of brominated aromatic esters upon absorption of light. While detailed mechanistic studies specifically on (4-bromophenyl) propanoate are not extensively available in the public domain, a comprehensive understanding can be built by examining the well-documented photochemistry of closely related compounds, particularly bromobenzene (B47551) and other para-substituted bromobenzenes. The primary photochemical event for this class of molecules is the dissociation of the carbon-bromine (C-Br) bond.
Excited State Reactivity and Transformations
Upon absorption of ultraviolet (UV) radiation, (4-bromophenyl) propanoate is promoted to an electronically excited state. For brominated aromatic compounds, the initial excitation typically populates a singlet state with π,π* character. researchgate.netaip.org These excited states are not stationary and can undergo several transformations, including fluorescence, intersystem crossing to a triplet state, or chemical reaction.
Research on bromobenzene has shown that the photodissociation is a rapid process. researchgate.net Ultrafast transient absorption spectroscopy on bromobenzene in solution revealed a decay of 9 ± 1 picoseconds, which is primarily attributed to predissociation. researchgate.net This suggests that the initially populated excited singlet state, S₁(π,π*), crosses over to a repulsive electronic state that leads to bond cleavage.
The general mechanism for the photodissociation of the C-Br bond in a compound like (4-bromophenyl) propanoate can be summarized as follows:
Excitation: The molecule absorbs a UV photon, leading to the population of an excited singlet state, primarily of ¹(π,π*) character.
C₆H₄(Br)OC(O)CH₂CH₃ + hν → ¹[C₆H₄(Br)OC(O)CH₂CH₃]* (π,π*)
Intersystem Crossing/Internal Conversion: The initially excited state can undergo rapid intersystem crossing to a nearby triplet state or internal conversion to a repulsive singlet state. Studies on bromobenzene suggest a predissociation mechanism, which can involve crossing to a repulsive triplet state, such as the ³(n,σ*) state. researchgate.netaip.org
Dissociation: Population of the repulsive state, which has a steep potential energy surface with respect to the C-Br bond length, results in the homolytic cleavage of the C-Br bond. This dissociation is a fast process, consistent with the observed short excited-state lifetimes for bromobenzene. researchgate.netaip.org
¹[C₆H₄(Br)OC(O)CH₂CH₃]* → [C₆H₄OC(O)CH₂CH₃]• + Br•
The presence of the propionate group in the para position is expected to have a minor influence on the primary C-Br bond photodissociation dynamics compared to unsubstituted bromobenzene, as the initial electronic excitation is largely localized on the bromophenyl moiety.
| Parameter | Value | Technique |
|---|---|---|
| Excitation Wavelength | 266 nm | Ultrafast Transient Absorption Spectroscopy |
| Excited State Lifetime (Predissociation) | 9 ± 1 ps | Ultrafast Transient Absorption Spectroscopy |
| Primary Dissociation Channel | C-Br Bond Cleavage | Photofragment Translational Spectroscopy |
| Anisotropy Parameter (β) at 266 nm | -0.7 ± 0.2 | Photofragment Translational Spectroscopy |
Note: The data in Table 1 pertains to bromobenzene as a model compound to illustrate the photochemical principles, due to the absence of specific data for (4-bromophenyl) propanoate. researchgate.netaip.org
Investigation of Radical Intermediates in Photochemistry
The primary photochemical transformation of (4-bromophenyl) propanoate, by analogy with other aryl bromides, is the homolytic cleavage of the C-Br bond, which directly leads to the formation of two radical intermediates: a 4-propanoyloxyphenyl radical and a bromine atom (Br•).
[C₆H₄OC(O)CH₂CH₃]• and Br•
The generation of these radical species is a hallmark of the photochemistry of aryl halides. The 4-propanoyloxyphenyl radical is a highly reactive species. In the absence of other reactive partners, it can participate in a variety of secondary reactions, such as:
Hydrogen Abstraction: It can abstract a hydrogen atom from a solvent molecule or another organic molecule to form 4-hydroxyphenyl propionate.
Radical Combination: It can recombine with another radical in the system.
Further Rearrangement or Fragmentation: Depending on the reaction conditions, the radical itself could undergo further chemical changes.
The bromine atom is also a reactive radical that can participate in subsequent chemical reactions, including recombination with other radicals or addition to unsaturated bonds.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromophenyl Propanoate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy in solution provides precise information about the chemical environment, connectivity, and number of different types of protons and carbons in (4-bromophenyl) propanoate.
The ¹H NMR spectrum is characterized by distinct signals for the propionate (B1217596) moiety and the aromatic ring. The ethyl group of the propionate fragment gives rise to a triplet corresponding to the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The 1,4-disubstituted aromatic ring produces a classic AA'BB' system, which often appears as two distinct doublets, representing the chemically non-equivalent protons ortho and meta to the ester linkage.
The ¹³C NMR spectrum provides direct insight into the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule generates a separate signal. The spectrum shows signals for the carbonyl carbon of the ester, the methylene and methyl carbons of the propionate group, and four signals for the aromatic carbons, as the para-substitution renders the pairs of ortho and meta carbons chemically equivalent. The carbon atom bonded to the bromine (C-Br) is significantly influenced by the halogen's electronic effects. stackexchange.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (4-Bromophenyl) Propanoate
This interactive table provides the predicted chemical shifts for each proton and carbon environment in the molecule.
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹H NMR | |||
| Ar-H (ortho to -OCO) | ~7.10 | Doublet | ~8.5 |
| Ar-H (meta to -OCO) | ~7.55 | Doublet | ~8.5 |
| -O-CO-CH₂- | ~2.60 | Quartet | ~7.5 |
| -CH₂-CH₃ | ~1.25 | Triplet | ~7.5 |
| ¹³C NMR | |||
| C=O | ~173 | - | - |
| C1' (C-OAr) | ~149 | - | - |
| C2'/C6' (ortho to -OCO) | ~123 | - | - |
| C3'/C5' (meta to -OCO) | ~132 | - | - |
| C4' (C-Br) | ~119 | - | - |
| -O-CO-CH₂- | ~28 | - | - |
To confirm the assignments made from 1D NMR and to establish the precise connectivity of atoms, a suite of 2D NMR experiments is employed. youtube.comscience.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For (4-bromophenyl) propanoate, a cross-peak is expected between the methylene quartet and the methyl triplet of the propionate group, confirming their adjacency. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). It allows for the unambiguous assignment of each protonated carbon by linking the proton and carbon chemical shifts. uvic.ca
Table 2: Expected Key 2D NMR Correlations for (4-Bromophenyl) Propanoate
This interactive table summarizes the crucial correlations expected in 2D NMR spectra that confirm the molecular structure.
| Experiment | Correlating Protons (δ ppm) | Correlating Nuclei (δ ppm) | Information Gained |
|---|---|---|---|
| COSY | -O-CO-CH₂- (~2.60) | -CH₂-CH₃ (~1.25) | Confirms propionate chain connectivity |
| HSQC | Ar-H (ortho) (~7.10) | C2'/C6' (~123) | Direct C-H bond assignment |
| Ar-H (meta) (~7.55) | C3'/C5' (~132) | Direct C-H bond assignment | |
| -O-CO-CH₂- (~2.60) | -O-CO-CH₂- (~28) | Direct C-H bond assignment | |
| -CH₂-CH₃ (~1.25) | -CH₂-CH₃ (~9) | Direct C-H bond assignment | |
| HMBC | -O-CO-CH₂- (~2.60) | C=O (~173) | Connects ethyl group to carbonyl |
| -O-CO-CH₂- (~2.60) | C1' (~149) | Connects propionyl group to ester oxygen |
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form, providing insights into molecular structure, conformation, and packing. st-andrews.ac.uknih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable information. For (4-bromophenyl) propanoate, ssNMR can distinguish between different solid forms, such as crystalline polymorphs and amorphous states. europeanpharmaceuticalreview.com
Different crystalline packing arrangements (polymorphs) would result in distinct ¹³C chemical shifts due to variations in the local electronic environments. The presence of sharp peaks in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum is indicative of a well-ordered crystalline material, whereas broad, poorly resolved signals suggest an amorphous or disordered solid. Thus, ssNMR is an essential tool for studying the solid-state properties and stability of the compound.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide a unique "molecular fingerprint."
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For (4-bromophenyl) propanoate, the FT-IR spectrum is dominated by absorptions characteristic of its ester and substituted aromatic functionalities. docbrown.info
The most prominent feature is the intense carbonyl (C=O) stretching vibration of the ester group, typically appearing in the 1750-1770 cm⁻¹ region. Other key absorptions include the C-O stretching vibrations of the ester linkage, aromatic C=C stretching bands, and C-H stretching from both the aliphatic propionate chain and the aromatic ring. The substitution pattern on the benzene (B151609) ring is indicated by the out-of-plane C-H bending vibrations in the fingerprint region.
Table 3: Characteristic FT-IR Absorption Bands for (4-Bromophenyl) Propanoate
This interactive table lists the principal vibrational modes and their expected frequencies in the FT-IR spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Medium | Aromatic |
| 2990-2850 | C-H Stretch | Medium | Aliphatic (CH₃, CH₂) |
| ~1760 | C=O Stretch | Strong | Ester |
| ~1590, ~1485 | C=C Stretch | Medium-Strong | Aromatic Ring |
| ~1200, ~1160 | C-O Stretch | Strong | Ester |
| ~830 | C-H Out-of-Plane Bend | Strong | 1,4-disubstituted Aromatic |
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy analyzes the light scattered inelastically from a sample. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active.
For (4-bromophenyl) propanoate, the Raman spectrum would also show the characteristic ester and aromatic vibrations. However, symmetric vibrations, which are often weak in the IR spectrum, tend to be strong in the Raman spectrum. This is particularly true for the aromatic ring's symmetric "breathing" mode. The C=O stretch is typically less intense in Raman than in IR. The C-Br stretching vibration is also readily observable. Together, FT-IR and Raman spectroscopy provide a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and conformational analysis. researchgate.net
Table 4: Expected Raman Shifts for (4-Bromophenyl) Propanoate
This interactive table highlights the complementary vibrational data obtained from Raman spectroscopy.
| Raman Shift (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Medium | Aromatic |
| ~1760 | C=O Stretch | Weak-Medium | Ester |
| ~1600 | C=C Stretch (Ring Breathing) | Strong | Aromatic Ring |
| ~1160 | C-O Stretch | Medium | Ester |
| ~830 | Ring Deformation | Medium | 1,4-disubstituted Aromatic |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.
A predicted fragmentation pattern for p-bromophenyl propionate would likely involve the following key steps:
Initial Ionization: Formation of the molecular ion [C9H9BrO2]+•.
Alpha Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of the propionyl cation [CH3CH2CO]+ at m/z 57. This is often a prominent peak in the mass spectra of propionate esters.
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene), could occur, though it is less common in phenyl esters compared to alkyl esters.
Cleavage of the Ester Bond:
Formation of the p-bromophenoxy radical and the propionyl cation [CH3CH2CO]+ (m/z 57).
Formation of the p-bromophenoxy cation [BrC6H4O]+. Due to the two bromine isotopes, this would appear as a pair of peaks of similar intensity at m/z 171 and 173.
Fragmentation of the Aromatic Ring: Subsequent fragmentation of the p-bromophenyl moiety could lead to the loss of CO, yielding a bromophenyl cation [BrC6H5]+ (m/z 156 and 158), and further loss of Br to give the phenyl cation [C6H5]+ (m/z 77).
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The theoretical exact mass of the molecular ion of this compound can be calculated based on the most abundant isotopes of its constituent elements (12C, 1H, 79Br, 16O).
The calculated monoisotopic mass of (4-Bromophenyl) propanoate is 227.97859 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental formula C9H9BrO2.
Table 1: Theoretical Exact Mass of (4-Bromophenyl) Propanoate
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Monoisotopic Mass | 227.97859 Da |
Data generated from theoretical calculations.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented further to obtain more detailed structural information. This method would be invaluable in confirming the proposed fragmentation pathways for this compound.
In a hypothetical MS/MS experiment, the molecular ion (m/z 228/230) would be isolated and subjected to collision-induced dissociation. The resulting daughter ions would then be analyzed. The observation of key fragments, such as the propionyl cation (m/z 57) and the p-bromophenoxy cation (m/z 171/173), would provide strong evidence for the structure of (4-Bromophenyl) propanoate.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the p-bromophenyl chromophore.
The benzene ring exhibits characteristic π → π* transitions. In this compound, the presence of the bromine atom and the propionate group as substituents on the phenyl ring will influence the position and intensity of these absorption bands. The bromine atom, with its lone pairs of electrons, can participate in n → π* transitions and can also cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene due to its electron-donating resonance effect and electron-withdrawing inductive effect.
The spectrum of the related compound, 4-bromodiphenyl ether, shows maximum absorption (λmax) at 272 nm and 279 nm, which are attributed to the π → π* transitions of the aromatic system. It is anticipated that this compound would exhibit a similar absorption profile in the UV region, likely with a primary absorption band around 220-240 nm and a weaker, fine-structured band between 260-280 nm, characteristic of substituted benzene derivatives.
Table 2: Expected UV-Vis Absorption Maxima for (4-Bromophenyl) Propanoate
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π* (E-band) | ~220-240 | p-Bromophenyl ring |
| π → π* (B-band) | ~260-280 | p-Bromophenyl ring |
Data is predicted based on the analysis of similar aromatic compounds.
X-ray Diffraction Studies for Solid-State Molecular Architecture and Supramolecular Interactions
X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide precise information about its molecular structure in the solid state. This includes bond lengths, bond angles, and torsional angles, which define the conformation of the molecule. Specifically, the orientation of the propionate group relative to the phenyl ring could be determined.
While no specific crystal structure for this compound has been found in the surveyed literature, studies on other p-bromophenyl derivatives, such as 1-(p-bromophenyl)ethyl t-butyl sulphoxide and various functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, demonstrate the utility of this technique in unambiguously confirming molecular structures and revealing details about their solid-state conformation. The presence of the heavy bromine atom would also facilitate the determination of the absolute configuration if the molecule were chiral.
Table 3: Hypothetical Crystallographic Data for (4-Bromophenyl) Propanoate
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| β (°) | 95.0 |
| V (ų) | 920.0 |
| Z | 4 |
This data is hypothetical and serves as an example of what could be obtained from a single crystal X-ray diffraction study.
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties.
A PXRD pattern of a powdered sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. This pattern serves as a unique "fingerprint" for the crystalline phase. By comparing the PXRD patterns of different batches of the compound, one could identify the presence of different polymorphs or determine the phase purity of a sample. While no specific studies on the polymorphism of this compound were found, PXRD remains a critical tool for the solid-state characterization of crystalline organic compounds.
Theoretical and Computational Chemistry of 4 Bromophenyl Propanoate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure by calculating the electron density rather than the complex many-electron wavefunction. A typical DFT study on (4-Bromophenyl) propanoate would involve geometry optimization to find the lowest energy conformation of the molecule. This is often performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules.
Once the optimized geometry is obtained, various electronic properties can be calculated. These properties help in predicting the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Furthermore, DFT is used to calculate global reactivity descriptors based on the conceptual DFT framework. These descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. For instance, the electrophilicity index helps in classifying the molecule as a strong or marginal electrophile. The molecular electrostatic potential (MEP) map is another valuable output, which visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. In (4-Bromophenyl) propanoate, the electron-rich regions (typically colored red on an MEP map) would likely be centered on the oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack.
Table 1: Illustrative DFT-Calculated Properties for a Phenyl Ester Derivative (Note: This data is hypothetical and based on typical values for similar molecules.)
| Parameter | Illustrative Value | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |
| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |
Hartree-Fock (HF) and Post-Hartree-Fock Methods for Electronic Correlation
The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF neglects electron correlation—the interaction between individual electrons. This omission can affect the accuracy of the results.
In a study of (4-Bromophenyl) propanoate, HF calculations would typically be used as a starting point for more sophisticated methods. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), are built upon the HF solution to systematically include electron correlation. These methods offer higher accuracy for properties like bond energies and weak intermolecular interactions, albeit at a significantly greater computational expense. Comparing results from HF and a post-HF method like MP2 would quantify the importance of electron correlation in describing the electronic structure of (4-Bromophenyl) propanoate.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations typically model a molecule in isolation (gas phase) at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time at finite temperatures, including their interactions with a solvent.
An MD simulation of (4-Bromophenyl) propanoate would model the molecule's movements by solving Newton's equations of motion for all atoms in the system. The forces between atoms are described by a force field (e.g., OPLS-AA or AMBER), which is a set of parameters and potential functions that approximate the potential energy surface.
The primary applications of MD for this molecule would be:
Conformational Analysis: The propionate (B1217596) side chain and its orientation relative to the bromophenyl ring can rotate, leading to different conformers. MD simulations can explore the potential energy surface to identify the most stable and populated conformations in a given environment (e.g., in a solvent like water or chloroform).
Solvent Interactions: By explicitly including solvent molecules in the simulation box, MD can model how the solvent arranges around the solute. It can reveal information about solvation shells and specific interactions like hydrogen bonding (though not prominent for this molecule as an acceptor). This is crucial for understanding the molecule's solubility and behavior in solution. The simulation would track properties like the radial distribution function between atoms of the solute and solvent to characterize these interactions.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman.
Calculated NMR Chemical Shifts and Coupling Constants
Theoretical calculations of NMR parameters are a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP/6-311+G(d,p)), is commonly used to predict the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C).
These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. For molecules with conformational flexibility, the predicted chemical shifts for each stable conformer are averaged, weighted by their Boltzmann population, to yield a final predicted spectrum that can be compared with experimental data. Discrepancies between calculated and experimental shifts can help refine the understanding of the molecular structure and conformation in solution.
Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) (Note: This data is hypothetical.)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O | 172.5 | 171.8 | 0.7 |
| C-Br | 118.9 | 119.5 | -0.6 |
| Aromatic CH | 123.5 | 124.0 | -0.5 |
| Aromatic CH | 132.8 | 132.2 | 0.6 |
| -CH₂- | 27.8 | 28.1 | -0.3 |
| -CH₃ | 9.2 | 9.5 | -0.3 |
Simulated Vibrational Spectra (IR, Raman)
Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These calculations are typically done using DFT methods.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are usually multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. The simulated spectra serve as a powerful aid in assigning the vibrational modes observed in experimental IR and Raman measurements. For (4-Bromophenyl) propanoate, this would allow for the unambiguous assignment of key vibrations, such as the C=O stretch of the ester, the C-Br stretch, and various aromatic ring modes. orientjchem.org
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms for compounds like (4-Bromophenyl) Propanoate at a molecular level is greatly enhanced by computational modeling. These theoretical approaches provide insights into the energetic and geometric changes that occur during a chemical transformation, which are often difficult to observe experimentally. By employing quantum chemical calculations, it is possible to map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and, most importantly, transition states. This allows for a detailed understanding of the reaction pathway, including the sequence of bond-breaking and bond-forming events.
For the hydrolysis of esters, a common reaction pathway is the nucleophilic acyl substitution. In the case of (4-Bromophenyl) Propanoate, this would typically involve the attack of a nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. Computational studies on analogous systems, such as the alkaline hydrolysis of p-nitrophenyl acetate, have been investigated using density functional theory (DFT) to explore the reaction pathway. acs.org These studies are critical for understanding how substituents on the phenyl ring, such as the bromo group in (4-Bromophenyl) Propanoate, influence the reaction mechanism.
Transition State Localization and Energy Barrier Calculations
A crucial aspect of computational reaction mechanism studies is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. For the hydrolysis of phenyl esters, the transition state typically involves a tetrahedral intermediate where the carbonyl carbon is bonded to the incoming nucleophile and the leaving phenoxide group.
Various computational methods are employed to locate these transition states, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. Theoretical studies on the aminolysis of para-substituted phenyl acetates, for instance, have utilized the B3LYP functional with the 6-31+G* basis set to characterize the transition states. researchgate.net
To illustrate the typical energy barriers calculated for related reactions, the following table presents computational data for the alkaline hydrolysis of various esters.
| Ester | Computational Method | Calculated Energy Barrier (kcal/mol) |
| Methyl Acetate | MP2/6-31++G(d,p) | 20.3 |
| Ethyl Acetate | MP2/6-31++G(d,p) | 20.6 |
| p-Nitrophenyl Acetate | DFT | Not specified in abstract |
Note: The data presented is for analogous ester hydrolysis reactions and is intended to provide a general understanding of the magnitude of activation energies in such reactions.
Reaction Coordinate Analysis
Reaction coordinate analysis involves mapping the change in energy of the system as it progresses from reactants to products along the lowest energy path, known as the intrinsic reaction coordinate (IRC). This analysis provides a detailed profile of the reaction, showing the energy of all species involved, including any intermediates and transition states.
For a reaction like the hydrolysis of (4-Bromophenyl) Propanoate, the reaction coordinate would typically be a composite of the distances of the breaking bond (carbonyl carbon to the oxygen of the 4-bromophenoxy group) and the forming bond (carbonyl carbon to the oxygen of the incoming nucleophile). A typical reaction energy profile for the alkaline hydrolysis of an ester proceeds through a two-step mechanism involving a tetrahedral intermediate.
The first step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon, leading to the formation of a high-energy tetrahedral intermediate through a first transition state (TS1). This is generally the rate-determining step. The intermediate then collapses in the second step, with the departure of the leaving group (4-bromophenoxide), passing through a second transition state (TS2) to form the final products (propionate and 4-bromophenoxide).
Advanced Applications in Organic Synthesis and Functional Materials
(4-Bromophenyl) Propanoate as a Strategic Building Block
The unique molecular structure of (4-bromophenyl) propanoate provides two distinct sites for chemical modification: the ester linkage and the carbon-bromine bond on the aromatic ring. This dual reactivity allows chemists to use the molecule in a stepwise fashion to construct more complex structures, making it a strategic component in multistep syntheses.
Precursor for Diverse Organic Compounds, including Heterocyclic Systems
The presence of the aryl bromide moiety in (4-bromophenyl) propanoate is critical to its function as a precursor for a wide array of organic compounds. The carbon-bromine bond serves as a key handle for palladium-catalyzed cross-coupling reactions, one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity allows for the direct linkage of the bromophenyl group to various other molecular fragments.
Through reactions such as the Suzuki-Miyaura coupling, (4-bromophenyl) propanoate can be coupled with heteroaryl boronic acids to generate complex molecules containing rings with nitrogen, sulfur, or oxygen atoms. nih.gov This method provides an efficient pathway to biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and electronic materials. researchgate.netnih.gov The versatility of this approach enables the synthesis of a broad spectrum of heterocyclic systems, which are integral to medicinal chemistry and materials science. nih.govnih.gov
Intermediate in the Synthesis of Functionalized Esters and Carboxylic Acids
(4-Bromophenyl) propanoate is a valuable intermediate for producing more elaborate esters and their corresponding carboxylic acids. The ester group can be readily hydrolyzed under acidic or basic conditions to yield 3-(4-bromophenyl)propionic acid. sigmaaldrich.com This transformation is often a crucial step, as the resulting carboxylic acid provides a new reactive center for further modifications, such as amidation or the formation of different esters.
The resulting 3-(4-bromophenyl)propionic acid is itself a functionalized building block. sigmaaldrich.com The carboxylic acid group can be activated and reacted with a wide range of nucleophiles, while the aryl bromide remains available for subsequent cross-coupling reactions. This orthogonal reactivity is highly advantageous in the design of complex, multi-step synthetic routes. The ability to create polymers with specific functional groups, such as carboxylic acids, highlights the importance of such intermediates in materials science. researchgate.net
Cyclization Reactions to Form Fused Ring Systems (e.g., Indanones from related acids)
The carboxylic acid derived from (4-bromophenyl) propanoate, 3-(4-bromophenyl)propionic acid, is an excellent precursor for the synthesis of fused ring systems through intramolecular cyclization. A prominent example is the formation of 1-indanones, a class of compounds with a benzene (B151609) ring fused to a five-membered ring containing a ketone. nih.gov
This transformation is typically achieved through an intramolecular Friedel-Crafts acylation reaction. In the presence of a strong acid, such as polyphosphoric acid or sulfuric acid, the carboxylic acid group is activated and attacks the aromatic ring, leading to the closure of the cyclopentanone (B42830) ring. nih.gov The resulting bromo-substituted indanone is a valuable scaffold found in various biologically active molecules and can be further functionalized.
Derivatization for Complex Molecular Architectures
The inherent reactivity of the aryl halide in (4-bromophenyl) propanoate allows for its derivatization into sophisticated molecular structures, including polymers and biaryl compounds, which are foundational to the field of materials science.
Incorporation into Polymeric Materials via Aryl Halide Reactivity
The carbon-bromine bond in (4-bromophenyl) propanoate serves as a reactive site for polymerization reactions. Specifically, it can function as a monomer in cross-coupling polymerization methods, such as Suzuki or Stille polycondensation. In these processes, the aryl bromide is coupled with a di-boronic acid or di-stannane monomer in the presence of a palladium catalyst to form a long polymer chain.
This capability allows for the integration of the phenyl propionate (B1217596) moiety into the backbone of conjugated polymers. Such materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the polymer can be tuned by the chemical structure of the monomers.
Synthesis of Biaryl Compounds through Cross-Coupling Reactions
The synthesis of biaryl compounds—molecules containing two directly connected aromatic rings—is a cornerstone of modern organic chemistry, as this structural motif is prevalent in pharmaceuticals, agrochemicals, and functional materials. rsc.org The aryl bromide functionality of (4-bromophenyl) propanoate makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions designed to form biaryl linkages. nih.gov
The Suzuki-Miyaura reaction, which couples an aryl halide with an aryl boronic acid, is a widely used method for this purpose. (4-Bromophenyl) propanoate can be efficiently coupled with a diverse range of aryl boronic acids to produce a variety of substituted biaryl compounds. researchgate.net This reaction is known for its high functional group tolerance and generally provides high yields, making it a robust method for constructing complex molecular architectures. chemrxiv.orgchemrxiv.org
| Aryl Halide Substrate | Coupling Partner (Boronic Acid) | Catalyst System | Resulting Biaryl Product Type |
|---|---|---|---|
| (4-Bromophenyl) propanoate | Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl (B1667301) propanoate derivative |
| (4-Bromophenyl) propanoate | 4-Methylphenylboronic acid | Pd(OAc)₂ / Ligand / Base | Methyl-substituted biphenyl propanoate |
| (4-Bromophenyl) propanoate | 2-Thienylboronic acid | Pd(PPh₃)₄ / Base | Thienyl-phenyl propanoate derivative |
| (4-Bromophenyl) propanoate | 3-Pyridylboronic acid | Pd(OAc)₂ / Ligand / Base | Pyridyl-phenyl propanoate derivative |
Role in Method Development and Reaction Scope Expansion
The compound p-Bromophenyl propionate serves as a crucial building block and benchmark substrate in the advancement of organic synthesis. Its defined chemical structure, featuring a reactive carbon-bromine bond on an aromatic ring and a stable ester functional group, makes it an ideal candidate for evaluating and refining new synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. Researchers utilize this compound to test the limits of new catalysts, optimize reaction conditions, and expand the applicability (the "scope") of established reactions to include a wider variety of chemical partners.
The primary utility of this compound in this context lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. libretexts.orgwikipedia.orgmdpi.comorganic-chemistry.org These reactions are fundamental for the formation of carbon-carbon bonds, a key step in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.com The presence of the bromo group provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. libretexts.orgnobelprize.org Simultaneously, the propionate ester group serves as a test of the reaction's functional group tolerance. A successful reaction demonstrates that the new method is mild enough to leave the ester intact, a critical requirement for its application in the synthesis of complex molecules.
Contributions to Method Development
The development of a new synthetic method involves a meticulous process of screening and optimization. This compound is frequently employed as a model substrate during this phase to establish the efficacy and robustness of novel catalytic systems.
Catalyst and Ligand Screening: New palladium catalysts, often featuring advanced phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are continuously being developed to improve reaction efficiency, stability, and scope. libretexts.orgwikipedia.orgwikipedia.org this compound is used to assess the performance of these new catalysts. For instance, a new ligand might be tested for its ability to promote the coupling of this compound with a partner molecule at lower catalyst loadings or temperatures than previously possible. The yield of the resulting phenyl propionate derivative provides a clear metric of the new catalyst's effectiveness.
Optimization of Reaction Conditions: Once a promising catalyst is identified, reaction parameters must be optimized. Using this compound as the aryl halide component, researchers systematically vary conditions such as the base, solvent, temperature, and reaction time to identify the optimal protocol. nih.gov For example, in developing a new Suzuki-Miyaura coupling procedure, various bases (e.g., potassium carbonate, cesium carbonate, potassium phosphate) and solvents (e.g., dioxane, toluene, dimethylformamide) would be tested to determine which combination gives the highest yield of the coupled product. researchgate.netmdpi.com
Expanding the Scope of Cross-Coupling Reactions
A key goal in synthetic chemistry is to expand the scope of reliable reactions to encompass a broader range of substrates. This compound is instrumental in demonstrating the expanded utility of reactions like the Suzuki-Miyaura and Heck couplings.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.org Studies involving this compound help demonstrate that a new catalytic system can effectively couple aryl bromides bearing ester groups. This is a significant extension of the reaction's scope, proving its compatibility with an important functional group. Research may show that a novel palladium-ligand complex can couple this compound with a diverse array of arylboronic acids—including those that are electron-rich, electron-poor, or sterically hindered—in consistently high yields. mdpi.comorganic-chemistry.org
The table below illustrates hypothetical results from a study aimed at expanding the scope of the Suzuki-Miyaura reaction using a novel catalyst system (PdCat-1) with this compound as the benchmark substrate.
Table 1: Expansion of Suzuki-Miyaura Coupling Scope with this compound
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | PdCat-1 (1 mol%) | K₃PO₄ | Dioxane/H₂O | 95 |
| 4-Methoxyphenylboronic acid | PdCat-1 (1 mol%) | K₃PO₄ | Dioxane/H₂O | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | PdCat-1 (1 mol%) | K₃PO₄ | Dioxane/H₂O | 88 |
Heck Reaction: The Heck reaction forms a carbon-carbon bond between an organohalide and an alkene. organic-chemistry.orgwikipedia.org Using this compound, chemists can demonstrate that a new protocol is effective for aryl bromides containing ester functionalities. This expands the reaction's utility for synthesizing substituted styrenes and cinnamates that are valuable intermediates. For example, a newly developed phosphine-free catalyst system might be shown to couple this compound with various alkenes under milder, more environmentally friendly conditions (e.g., in aqueous media). nih.gov
The following table presents representative findings from a methods development study on the Heck reaction, showcasing the coupling of this compound with different alkenes using an improved catalytic procedure.
Table 2: Heck Reaction Scope Expansion Using this compound
| Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Styrene (B11656) | Pd(OAc)₂ / Ligand-X | K₂CO₃ | DMF/H₂O | 91 |
| n-Butyl acrylate | Pd(OAc)₂ / Ligand-X | K₂CO₃ | DMF/H₂O | 89 |
Future Research Directions and Unexplored Avenues for 4 Bromophenyl Propanoate
Development of Sustainable and Catalytic Processes
The synthesis of (4-Bromophenyl) Propanoate, traditionally achieved through methods like Fischer esterification, is ripe for innovation. Future research will undoubtedly focus on developing more sustainable and efficient catalytic processes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.
Key areas for development include:
Heterogeneous Catalysis: Moving away from homogeneous acid catalysts (e.g., sulfuric acid) that are corrosive and difficult to separate from the reaction mixture is a primary goal. Research into solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), zeolites, and metal oxides, offers a promising alternative. mdpi.com These materials are often reusable, non-corrosive, and can be easily filtered out, simplifying product purification and reducing waste streams. mdpi.com Investigating the optimal pore size, acidity, and surface characteristics of these catalysts for the esterification of 4-bromophenol (B116583) with propionic acid or its derivatives will be a significant research focus.
Photocatalysis: Harnessing the energy of visible light to drive chemical reactions is a rapidly growing field in green chemistry. youtube.comcatalysis-summit.com Future studies could explore the use of photocatalysts to facilitate the esterification process under ambient temperature and pressure. Some visible-light-induced methods for synthesizing O-aryl esters have been developed that proceed without the need for external photocatalysts, where the phenolate substrate itself acts as a photosensitizer. catalysis-summit.com Adapting such catalyst-free photochemical approaches for the synthesis of (4-Bromophenyl) Propanoate could represent a major step forward in sustainable manufacturing.
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. youtube.comresearchgate.netacs.orgbroadinstitute.org A continuous flow setup for the synthesis of (4-Bromophenyl) Propanoate could involve pumping the reactants (4-bromophenol and an activated propionic acid derivative) through a heated tube packed with a heterogeneous catalyst. This approach allows for the rapid optimization of reaction conditions (temperature, flow rate, reactant ratio) and can lead to higher yields and purity in shorter reaction times. acs.org
| Catalytic Strategy | Potential Advantages for (4-Bromophenyl) Propanoate Synthesis | Key Research Objectives |
|---|---|---|
| Heterogeneous Catalysis (e.g., Zeolites, Resins) | Catalyst reusability, reduced corrosion, simplified purification, lower waste generation. | Design and screen catalysts with optimal acidity and porosity; study long-term catalyst stability and deactivation. |
| Photocatalysis | Use of renewable light energy, mild reaction conditions (ambient temperature/pressure), potential for catalyst-free systems. | Develop efficient photocatalysts for C-O bond formation; investigate reaction mechanisms and substrate scope. |
| Continuous Flow Chemistry | Enhanced safety and control, improved efficiency and yield, straightforward scalability, potential for automation. | Design and optimize flow reactor setups; integrate with heterogeneous catalysts for continuous production. |
| Metal-Free Coupling | Avoids contamination of the product with potentially toxic transition metals, often uses milder conditions. | Explore coupling of 4-bromophenol with propionic acid derivatives using reagents like diaryliodonium salts. chemistryviews.orgarxiv.orgbeilstein-journals.org |
Exploration of Bioinspired Transformations and Green Synthetic Routes
Nature provides a masterclass in efficient and selective chemical synthesis. Bioinspired and green chemistry approaches aim to emulate these principles to develop environmentally friendly routes for producing chemicals like (4-Bromophenyl) Propanoate.
Future research in this area will likely pursue:
Biocatalysis with Lipases: Enzymes, particularly lipases, are highly effective biocatalysts for esterification reactions. They operate under mild conditions (neutral pH, low temperatures), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. researchgate.netmdpi.compharmafeatures.com The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), could enable the efficient synthesis of (4-Bromophenyl) Propanoate in non-conventional, greener solvents or even in aqueous media using micellar technology. researchgate.netdigitellinc.com Research will focus on optimizing enzyme stability, reusability, and reaction kinetics for this specific transformation.
Chemoenzymatic Cascades: This approach combines the best of both worlds: the selectivity of enzymes and the broad reactivity of chemical catalysts. For instance, a vanadium-dependent haloperoxidase could be used for the selective bromination of phenol (B47542), followed by a lipase-catalyzed esterification in a one-pot setup. europa.eu This strategy can improve step- and atom-economy by reducing the need for intermediate purification steps.
Green Solvent Systems: A significant portion of chemical waste comes from volatile organic solvents. Replacing traditional solvents like toluene or dichloromethane with greener alternatives is a key principle of green chemistry. researchgate.net Studies could investigate the efficacy of bio-derived solvents such as cyclopentyl methyl ether (CPME) or alkyl acetates for the synthesis of (4-Bromophenyl) Propanoate. umich.edudigitellinc.com Water, the ultimate green solvent, could also be explored, potentially facilitated by surfactants to create micelles that host the reaction. arxiv.org
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. rjptonline.orgpf-media.co.uk Microwave irradiation can lead to rapid and uniform heating, often resulting in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. pf-media.co.ukorganic-chemistry.orgmdpi.commdpi.com Applying this technology to the synthesis of (4-Bromophenyl) Propanoate could offer a more energy-efficient and rapid production method.
| Green Chemistry Approach | Application to (4-Bromophenyl) Propanoate Synthesis | Anticipated Benefits |
|---|---|---|
| Biocatalysis (Enzymes) | Use of immobilized lipases for the esterification of 4-bromophenol. | High selectivity, mild reaction conditions, reduced byproducts, biodegradability. researchgate.netmdpi.com |
| Green Solvents | Replacing traditional solvents with water, bio-derived ethers (e.g., CPME), or esters (e.g., ethyl acetate). | Reduced environmental impact, lower toxicity, improved process safety. researchgate.netumich.edu |
| Microwave-Assisted Synthesis | Employing microwave irradiation to drive the esterification reaction. | Drastically reduced reaction times, increased energy efficiency, potentially higher yields. pf-media.co.ukorganic-chemistry.org |
| Chemoenzymatic Processes | Combining enzymatic bromination and esterification steps in a one-pot reaction. | Improved step-economy, reduced waste from intermediate workups. europa.eu |
Investigation of Advanced Material Science Applications
The molecular structure of (4-Bromophenyl) Propanoate, featuring a halogenated aromatic ring coupled with a flexible ester chain, suggests its potential as a building block for advanced materials. While specific applications have yet to be extensively explored, future research could uncover its utility in several areas.
Flame Retardants: Brominated compounds are widely used as flame retardants in a variety of consumer products, including plastics, textiles, and electronics. europa.euumich.eduacs.orgchemcopilot.com They act by releasing bromine radicals upon heating, which interrupt the radical chain reactions of combustion in the gas phase. chemcopilot.comrsc.org (4-Bromophenyl) Propanoate could be investigated as either an additive flame retardant, physically mixed with a polymer, or as a reactive flame retardant. As a reactive monomer, it could be co-polymerized into polymer backbones, which would prevent it from leaching out over time—a significant environmental concern with many additive flame retardants. joaiar.orgoulu.fi
Liquid Crystals: The rigid, rod-like shape of the bromophenyl group combined with the flexible propionate (B1217596) tail is a common motif in molecules that exhibit liquid crystalline properties. acs.org Liquid crystals are essential components in display technologies (LCDs) and are finding new applications in sensors and optical devices. acs.orgnih.gov Future work could involve synthesizing derivatives of (4-Bromophenyl) Propanoate with longer alkyl chains or other functional groups to study their potential to form nematic or smectic liquid crystal phases.
Specialty Polymers and Monomers: The bromine atom on the phenyl ring serves as a versatile chemical handle for further functionalization. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling), the bromo-substituent can be replaced with a wide variety of other functional groups. This makes (4-Bromophenyl) Propanoate a valuable intermediate for creating more complex monomers. These monomers could then be polymerized to produce specialty polymers with tailored properties, such as high refractive index, specific thermal stability, or unique optical characteristics. The propionate group can also influence the solubility and processing characteristics of the resulting polymers.
Integration with Machine Learning and AI for Reaction Prediction and Optimization
Reaction Prediction and Optimization: Developing a new synthetic route is often a resource-intensive process of trial and error. ML models, trained on vast databases of known chemical reactions, can predict the most likely outcome of a reaction, including potential byproducts and expected yields. researchgate.netbeilstein-journals.orgrjptonline.org For the synthesis of (4-Bromophenyl) Propanoate, AI algorithms could be used to screen thousands of potential catalyst-solvent-temperature combinations to identify the optimal conditions for maximizing yield and minimizing environmental impact, long before any experiments are run in the lab. beilstein-journals.orgacs.org
De Novo Catalyst Design: Beyond optimizing existing systems, AI is capable of de novo design. Generative models can propose entirely new catalyst structures tailored for a specific transformation, such as the esterification of 4-bromophenol. catalysis-summit.comjoaiar.org These models explore vast chemical spaces to identify novel phosphine (B1218219) ligands for cross-coupling or design the active sites of artificial enzymes with enhanced catalytic activity. joaiar.orgrsc.org This approach could lead to the discovery of highly efficient, next-generation catalysts for aryl ester synthesis.
Process Optimization in Flow Chemistry: When combined with automated continuous flow reactors, AI can create "self-driving laboratories". pharmafeatures.comrsc.orgnewswise.com An AI algorithm can continuously monitor the output of a flow reactor synthesizing (4-Bromophenyl) Propanoate and autonomously adjust reaction parameters (e.g., temperature, flow rate, reactant concentration) in real-time to maintain optimal performance or achieve a specific product attribute. pharmafeatures.comdigitellinc.comrsc.org
Property Prediction and Materials Discovery: AI models can predict the physicochemical properties of a molecule based solely on its structure. broadinstitute.orgnih.gov This capability could be used to screen virtual libraries of (4-Bromophenyl) Propanoate derivatives to identify candidates with desirable characteristics for material science applications. For example, ML could predict which derivatives are most likely to exhibit liquid crystalline behavior or have the necessary thermal stability to function as effective flame retardants, thereby guiding and prioritizing experimental efforts. duke.edu
| AI/ML Application Area | Specific Goal for (4-Bromophenyl) Propanoate | Potential Impact |
|---|---|---|
| Reaction Optimization | Predict optimal catalyst, solvent, and temperature for synthesis. | Accelerated process development, higher yields, reduced waste. |
| Catalyst Design | Generate novel catalyst structures for efficient C-O bond formation. | Discovery of more active, stable, and sustainable catalysts. catalysis-summit.comoulu.fi |
| Autonomous Systems | Integrate AI with continuous flow reactors for real-time optimization. | "Self-driving" labs for efficient, on-demand chemical production. pharmafeatures.comrsc.org |
| Property Prediction | Screen virtual derivatives for flame retardant or liquid crystal properties. | Rational design and accelerated discovery of new materials. nih.govduke.edu |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing p-Bromophenyl propionate with minimal by-product formation?
- Methodological Answer: The synthesis of this compound can be optimized using amine-catalyzed esterification under controlled temperatures (e.g., 70–82°C) with tri-n-propylamine as a catalyst. Monitoring reaction progress via gas chromatography-mass spectrometry (GC-MS) helps identify intermediates like 2-methyl-2-pentenoic acid, which may form as by-products. Post-reaction purification via fractional distillation or recrystallization is critical to isolate the target compound .
Q. How should researchers characterize the purity of this compound using spectroscopic techniques?
- Methodological Answer: Employ a combination of H NMR, C NMR, and FT-IR spectroscopy. For NMR, dissolve the compound in deuterated chloroform (CDCl) and compare peaks against reference spectra (e.g., δ 1.2–1.5 ppm for propionate methyl groups). Infrared analysis should confirm ester carbonyl stretches (~1740 cm). Cross-validate results with elemental analysis (C, H, Br) to ensure stoichiometric consistency .
Q. What precautions are necessary to ensure the stability of this compound during storage?
- Methodological Answer: Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and hydrolysis. Regularly assess stability using accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC purity checks. Avoid aqueous solvents unless stabilized with desiccants .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?
- Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Re-crystallize the compound from multiple solvents (e.g., ethanol, hexane) and compare melting points. Use differential scanning calorimetry (DSC) to identify polymorph transitions. For spectral inconsistencies, standardize NMR acquisition parameters (e.g., 500 MHz, 256 scans) and reference internal standards (e.g., TMS) across labs .
Q. What mechanistic insights explain the formation of unexpected by-products during this compound synthesis?
- Methodological Answer: By-products like 2-methyl-2-pentenoic acid may form via keto-enol tautomerization or acid-catalyzed side reactions. Conduct kinetic studies under varying pH and temperature conditions. Use isotopic labeling (e.g., C-propionic acid) with MS/MS analysis to trace reaction pathways. Computational modeling (DFT) can predict intermediate stability and reaction barriers .
Q. What strategies improve the reproducibility of catalytic systems for this compound synthesis?
- Methodological Answer: Optimize catalyst loading (e.g., 0.5–1.0 mol% tri-n-propylamine) and solvent polarity (aprotic solvents like toluene reduce hydrolysis). Employ Design of Experiments (DoE) to evaluate interactions between temperature, stirring rate, and reagent stoichiometry. Validate reproducibility across three independent batches using statistical process control (SPC) charts .
Q. How can researchers investigate the metabolic fate of this compound in biological systems?
- Methodological Answer: Use C-labeled this compound in in vitro assays (e.g., liver microsomes) to track metabolite formation via LC-MS. Identify acyl-CoA derivatives (e.g., propionyl-CoA) using high-resolution MS and compare with known pathways for short-chain fatty acids. Note that ACSS2, a key enzyme for acetate activation, does not process propionates, necessitating alternative esterification routes .
Data Analysis and Contradiction Resolution
Q. How should conflicting results in the thermal degradation profiles of this compound be addressed?
- Methodological Answer: Perform thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) to assess oxidative vs. pyrolytic degradation. Compare decomposition onset temperatures and evolved gas analysis (EGA) via FT-IR. Replicate experiments using calibrated equipment and report detailed parameters (heating rate, sample mass) to isolate variability sources .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer: Apply ANOVA to compare yields and purity across batches. Use principal component analysis (PCA) to correlate process variables (e.g., reaction time, catalyst age) with outcomes. Report confidence intervals (95% CI) and effect sizes to distinguish significant factors from random noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
